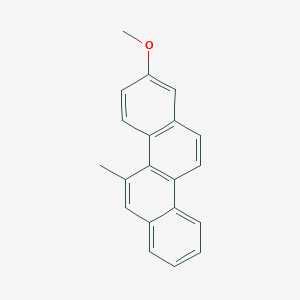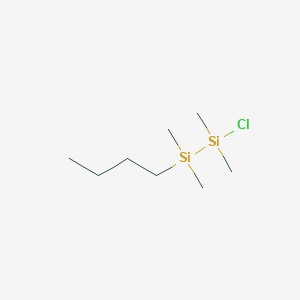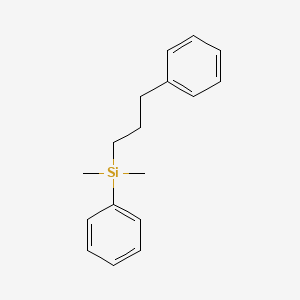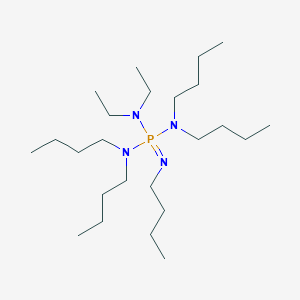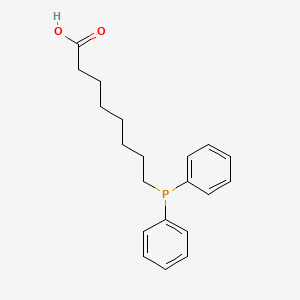
8-(Diphenylphosphanyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Diphenylphosphanyl)octanoic acid is an organic compound that features both a phosphanyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The phosphanyl group is known for its role in coordination chemistry, while the carboxylic acid group is a common functional group in organic chemistry, known for its acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)octanoic acid typically involves the reaction of diphenylphosphine with an appropriate octanoic acid derivative. One common method is the reaction of diphenylphosphine with 8-bromo-octanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Diphenylphosphanyl)octanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides can react with the phosphanyl group under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: 8-(Diphenylphosphanyl)octanol.
Substitution: Various substituted phosphanyl derivatives.
Applications De Recherche Scientifique
8-(Diphenylphosphanyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 8-(Diphenylphosphanyl)octanoic acid involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the octanoic acid chain, making it less versatile in certain applications.
Octanoic Acid: Lacks the phosphanyl group, limiting its use in coordination chemistry.
Phosphine Oxides: Similar in reactivity but differ in their oxidation state and properties
Uniqueness
8-(Diphenylphosphanyl)octanoic acid is unique due to the presence of both the phosphanyl and carboxylic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
| 79849-59-5 | |
Formule moléculaire |
C20H25O2P |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
8-diphenylphosphanyloctanoic acid |
InChI |
InChI=1S/C20H25O2P/c21-20(22)16-10-2-1-3-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,21,22) |
Clé InChI |
PPQMJRXUQYJUCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCCCCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


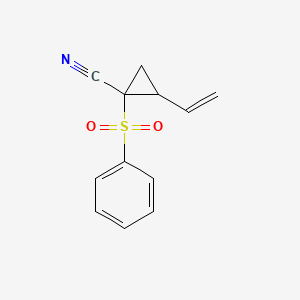
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/no-structure.png)
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)



